Trpc6-IN-1
Overview
Description
TRPC6-IN-1 is a chemical compound known for its role as an inhibitor of the transient receptor potential cation channel subfamily C member 6 (TRPC6). TRPC6 is a type of ion channel involved in various physiological processes, including the regulation of calcium influx in cells. The inhibition of TRPC6 has been studied for its potential therapeutic applications in diseases such as kidney disease, pulmonary disease, and neurological disorders .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of TRPC6-IN-1 involves multiple steps, including the formation of key intermediates and the final coupling reaction. The specific synthetic route and reaction conditions can vary depending on the desired purity and yield. Common reagents used in the synthesis include organic solvents, catalysts, and protective groups to ensure the stability of intermediates.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
TRPC6-IN-1 can undergo various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific functional groups present in this compound and the reaction conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups.
Scientific Research Applications
Chemistry: Used as a tool compound to study the role of TRPC6 in chemical signaling pathways.
Biology: Investigated for its effects on cellular processes such as calcium signaling and ion channel regulation.
Industry: Utilized in the development of new pharmacological agents targeting TRPC6.
Mechanism of Action
TRPC6-IN-1 exerts its effects by inhibiting the activity of the TRPC6 ion channel. This inhibition prevents the influx of calcium ions into cells, thereby modulating various cellular processes. The molecular targets of this compound include the TRPC6 protein itself, and the pathways involved include calcium signaling and ion channel regulation .
Comparison with Similar Compounds
TRPC6-IN-1 is compared with other TRPC6 inhibitors and similar compounds, such as:
TRPC3-IN-1: Another inhibitor targeting the TRPC3 ion channel, which shares structural and functional similarities with TRPC6.
TRPC4-IN-1: Inhibits the TRPC4 ion channel, which is part of the same subfamily as TRPC6.
TRPC5-IN-1: Targets the TRPC5 ion channel, also within the same subfamily.
The uniqueness of this compound lies in its specificity for the TRPC6 ion channel, making it a valuable tool for studying the specific role of TRPC6 in various physiological and pathological processes .
Properties
IUPAC Name |
ethyl 4-[3-(4-fluorophenyl)-2-methyl-7-oxo-1H-pyrazolo[1,5-a]pyrimidin-5-yl]piperidine-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23FN4O3/c1-3-29-21(28)25-10-8-14(9-11-25)17-12-18(27)26-20(23-17)19(13(2)24-26)15-4-6-16(22)7-5-15/h4-7,12,14,24H,3,8-11H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXPMSNBGJOEGSC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(CC1)C2=CC(=O)N3C(=N2)C(=C(N3)C)C4=CC=C(C=C4)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23FN4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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